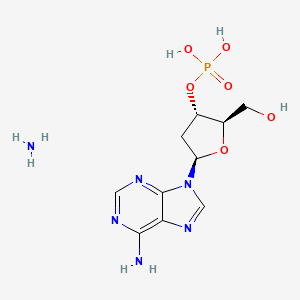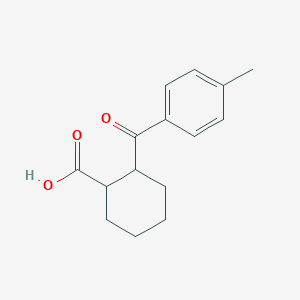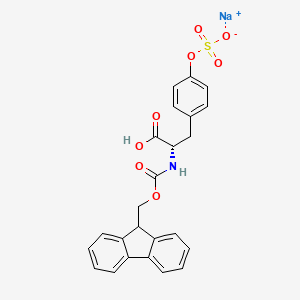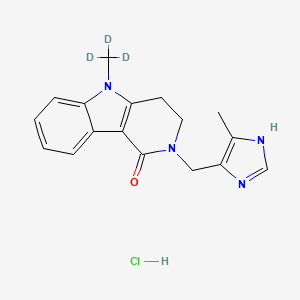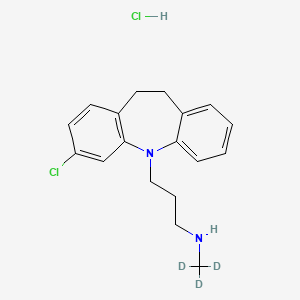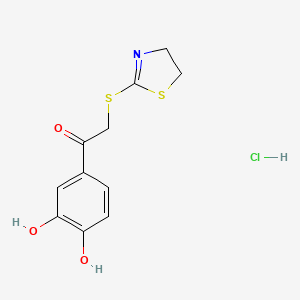
UPF-648 sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UPF-648 sodium salt is a potent kynurenine 3-monooxygenase (KMO) inhibitor; exhibits highly active at 1 uM (81 ± 10% KMO inhibition); ineffective at blocking KAT activity.IC50 value: 1 uM(81 ± 10 % inhibition) [1]Target: KMO inhibitorin vitro: BFF 122 inhibited KAT activity almost completely at both 1 and 0.1 mM. The effect was still remarkable at 0.01 mM (70 ± 1 % inhibition). At the same three concentrations, BFF 122 did not affect KMO activity significantly. In contrast, UPF 648 totally blocked KMO at 0.1 and 0.01 mM and was still highly active at 0.001 mM (81 ± 10 % inhibition), but the compound was essentially ineffective at blocking KAT activity [1]. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. Functional assays and targeted mutagenesis reveal that the active-site architecture and UPF 648 binding are essentially identical in human KMO, validating the yeast KMO-UPF 648 structure as a template for structure-based drug design [3].in vivo: Applying an identical experimental design, separate rats were used to study the effect of KMO inhibition on the de novo synthesis of KP metabolites in the lesioned striatum. These animals were bilaterally injected with 0.1 mM UPF 648 and 3H-kynurenine in PBS. 0.1 mM UPF 648 significantly reduced the neosynthesis of 3-HK and QUIN in the lesioned striatum (by 77 % and 66%, respectively) and moderately (27%) but significantly increased the de novo formation of KYNA [1]. Administered to pregnant rats or mice on the last day of gestation, UPF 648 (50 mg/kg, i.p.) produced qualitatively similar changes (i.e., large increases in kynurenine and KYNA and reductions in 3-HK and QUIN) in the brain and liver of the offspring. Rat pups delivered by UPF 648-treated mothers and immediately exposed to neonatal asphyxia showed further enhanced brain KYNA levels [2]. UPF 648, has an IC50 of 20 nM and provides protection against intrastriatal QUIN injections in kynurenine aminotransferase (KAT II) deficient mice. UPF 648 treatment also shifts KP metabolism towards enhanced neuroprotective KYNA formation [3].
Wissenschaftliche Forschungsanwendungen
Sodium in Energy Storage :
- Sodium batteries have been a focus of research for over 50 years, with sodium-ion conductivity in β-Al2O3 opening the way to high-energy batteries. These batteries are considered for applications like load leveling and electric vehicles. Recent developments in renewable energy storage have renewed interest in sodium-ion batteries due to their long lifetime, power, price, and material availability (Delmas, 2018).
Sodium in Solar Cell Fabrication :
- Sodium is used in the synthesis of kesterite thin films to enhance solar cell performance. By incorporating sodium into Cu2ZnSnSe4 absorbers, researchers found an increase in sodium concentration up to 140 ppm, which improved the open-circuit voltage and fill factor of the solar cells (Andres et al., 2018).
Sodium in Scientific Workflows :
- The SODIUM platform was presented for developing and executing scientific workflows composed of heterogeneous services. This platform emphasizes the transition from component-based to service-oriented software development, which is relevant in scientific research contexts (Tsalgatidou et al., 2006).
Sodium in Polymer Electrolyte Research :
- Research on polymer electrolytes based on alkali metal salts in poly(ethylene oxides) has implications for rechargeable batteries. Studies on sodium trifluoromethanesulfonate in poly(ethylene oxide) revealed insights into its conductivity and ion transference, important for battery applications (Ma et al., 1995).
Sodium in Liquid Metal Fast Breeder Reactors :
- Sodium is used as a coolant in Liquid Metal Fast Breeder Reactors (LMFBR), and its flow measurement is crucial for operational and safety aspects. Studies on eddy current flowmeters (ECFM) designed for measuring sodium flow in LMFBRs highlight the importance of sodium in nuclear reactor technology (Sharma et al., 2010).
Eigenschaften
CAS-Nummer |
1465017-87-1 |
|---|---|
Produktname |
UPF-648 sodium salt |
Molekularformel |
C11H7Cl2NaO3 |
Molekulargewicht |
281.07 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




